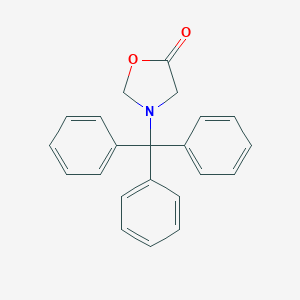

3-Trityl-1,3-oxazolidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Trityl-1,3-oxazolidin-5-one is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Trityl-1,3-oxazolidin-5-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound (CAS No. 115011-73-9) features a unique structure that contributes to its biological activity. The oxazolidinone ring system is known for its role in various pharmacological applications, particularly as a framework for developing antibiotics.

| Property | Details |

|---|---|

| Molecular Formula | C16H17N1O1 |

| Molecular Weight | 255.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. A study highlighted that derivatives of oxazolidinones often inhibit protein synthesis in bacteria by binding to the ribosomal RNA, thus preventing the formation of functional ribosomes .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways and the disruption of cellular metabolism .

The primary mechanism by which this compound exerts its biological effects is through interaction with bacterial ribosomes. This interaction inhibits protein synthesis by preventing the formation of the initiation complex necessary for translation. In cancer cells, it may affect pathways related to cell growth and survival, although further research is needed to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oxazolidinone derivatives:

| Compound | Activity | Notes |

|---|---|---|

| Linezolid | Antibacterial | Approved for clinical use; effective against MRSA |

| Tedizolid | Antibacterial | Newer derivative; similar mechanism of action |

| Clofazimine | Antimicrobial | Primarily used for leprosy; different structure |

Study 1: Antimicrobial Efficacy

In a comparative study assessing various oxazolidinone derivatives, this compound was found to possess superior activity against Staphylococcus aureus compared to traditional antibiotics like chloramphenicol . The study utilized microbroth dilution assays to determine minimum inhibitory concentrations (MICs).

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. Results indicated that at certain concentrations, the compound induced significant cell death in breast cancer cells while showing minimal toxicity to normal cells. Flow cytometry was employed to assess apoptosis rates.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

3-Trityl-1,3-oxazolidin-5-one is primarily utilized as an intermediate in the synthesis of various bioactive compounds, including:

- Antimicrobial Agents : The compound serves as a precursor to oxazolidinone antibiotics, which exhibit strong antibacterial activity against Gram-positive bacteria. Linezolid, a well-known antibiotic, is derived from this class of compounds and has been extensively studied for its efficacy against resistant bacterial strains .

- Anticancer Agents : Research has shown that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have indicated potential anticancer activity by targeting thymidylate synthase, an essential enzyme for DNA synthesis .

Medicinal Chemistry Applications

The structural characteristics of this compound allow it to participate in various medicinal chemistry applications:

- Drug Development : Its derivatives are being explored for their potential to treat bacterial infections, psoriasis, and other inflammatory conditions. The unique functional groups facilitate modifications that can enhance pharmacological properties .

- Prodrug Formulations : The compound can be modified into prodrugs that improve bioavailability and therapeutic efficacy. These prodrugs are designed to be converted into the active drug form within the body, thus optimizing treatment outcomes .

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of oxazolidinones derived from this compound demonstrated significant effectiveness against various bacterial strains. The research highlighted the compound's ability to inhibit bacterial growth through mechanisms involving ribosomal inhibition and disruption of protein synthesis .

Case Study: Anticancer Efficacy

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. For example, compounds synthesized from this oxazolidinone framework were tested against MCF-7 breast cancer cells and showed promising IC50 values indicating potent anticancer activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Linezolid | Oxazolidinone | Approved antibiotic with strong antibacterial activity |

| 2-(Trityl)-1,3-oxazolidin | Modified oxazolidinone | Contains trityl but differs at another position |

| 1,3-Oxazolidin-2-one | Oxazolidinone | Simpler structure without trityl substitution |

This table illustrates the structural variations among related compounds and highlights how the trityl substitution in this compound enhances its stability and potential reactivity compared to simpler analogs.

Propiedades

IUPAC Name |

3-trityl-1,3-oxazolidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21-16-23(17-25-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOBYZUIPXPCOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427783 |

Source

|

| Record name | 3-trityl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115011-73-9 |

Source

|

| Record name | 3-trityl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.